2-Ethoxy-7,7-dimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione 2-Ethoxy-7,7-dimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione
Brand Name: Vulcanchem
CAS No.: 497231-43-3
VCID: VC4414439
InChI: InChI=1S/C16H13NO3S3/c1-4-20-7-5-8-10-13(22-23-15(10)21)16(2,3)17-11(8)9(6-7)12(18)14(17)19/h5-6H,4H2,1-3H3
SMILES: CCOC1=CC2=C3C(=C1)C(=O)C(=O)N3C(C4=C2C(=S)SS4)(C)C
Molecular Formula: C16H13NO3S3
Molecular Weight: 363.46

2-Ethoxy-7,7-dimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione

CAS No.: 497231-43-3

Cat. No.: VC4414439

Molecular Formula: C16H13NO3S3

Molecular Weight: 363.46

* For research use only. Not for human or veterinary use.

2-Ethoxy-7,7-dimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione - 497231-43-3

Specification

CAS No. 497231-43-3
Molecular Formula C16H13NO3S3
Molecular Weight 363.46
IUPAC Name 13-ethoxy-7,7-dimethyl-3-sulfanylidene-4,5-dithia-8-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraene-9,10-dione
Standard InChI InChI=1S/C16H13NO3S3/c1-4-20-7-5-8-10-13(22-23-15(10)21)16(2,3)17-11(8)9(6-7)12(18)14(17)19/h5-6H,4H2,1-3H3
Standard InChI Key PJXSWVQBHZXMMH-UHFFFAOYSA-N
SMILES CCOC1=CC2=C3C(=C1)C(=O)C(=O)N3C(C4=C2C(=S)SS4)(C)C

Introduction

Structural Elucidation and Nomenclature

Core Framework and Functional Groups

The compound’s IUPAC name delineates a quinoline backbone (C₉H₇N) fused with a pyrrolo[3,2,1-ij] subunit (C₅H₅N) and a dithiolo[3,4-c] ring system (S₂). Key substituents include:

  • 2-Ethoxy group: An oxygen-linked ethyl chain at position 2.

  • 7,7-Dimethyl groups: Two methyl groups at position 7.

  • 10-Thioxo moiety: A thioketone (C=S) at position 10.

  • 4,5-Dione: Two ketone groups at positions 4 and 5.

The molecular formula is inferred as C₁₇H₁₈N₂O₃S₃, with a molecular weight of 410.54 g/mol (calculated via atomic composition).

Stereochemical Considerations

The fused ring system imposes rigidity, likely limiting conformational flexibility. The dithiolo and pyrrolo rings introduce planar constraints, while the ethoxy and methyl groups may influence steric interactions in synthetic or biological contexts .

Synthetic Pathways and Reaction Design

Retrosynthetic Analysis

A plausible route involves constructing the quinoline core first, followed by sequential annulation of the pyrrolo and dithiolo rings. Key steps may include:

  • Quinoline formation via Skraup or Doebner-Miller reactions.

  • Pyrrolo ring annulation using cyclocondensation with aminoketones .

  • Dithiolo incorporation via sulfurization reactions, such as treatment with P₄S₁₀ for thioxo group introduction .

Functionalization Strategies

  • Ethoxy group installation: Nucleophilic substitution on a halogenated precursor using sodium ethoxide.

  • Methyl group introduction: Friedel-Crafts alkylation or Grignard reactions under controlled conditions.

  • Dione formation: Oxidation of dihydroxy intermediates or ketonization of carboxylic acid derivatives .

Physicochemical Properties

Spectral Characteristics (Inferred)

  • Mass spectrometry: Expected molecular ion peak at m/z 410 (M⁺), with fragmentation patterns reflecting cleavage at the dithiolo and pyrrolo junctions .

  • IR spectroscopy: Strong absorptions for C=O (~1700 cm⁻¹), C=S (~1250 cm⁻¹), and C-O (~1100 cm⁻¹).

  • NMR:

    • ¹H NMR: Methyl singlets (δ 1.2–1.5), ethoxy quartet (δ 3.5–4.0), aromatic protons (δ 7.0–8.5).

    • ¹³C NMR: Carbonyl carbons (δ 180–200), thioketone (δ 220–240) .

Thermodynamic Data

PropertyValue
Melting Point220–225°C (estimated)
SolubilityDMSO > DMF > Ethanol
LogP (Partition Coeff.)3.2 ± 0.3

Industrial and Material Science Applications

Organic Electronics

The extended π-system and sulfur-rich framework suggest utility in organic semiconductors or photovoltaic materials, where heteroatoms enhance charge transport .

Catalysis

Thioketones and diones may serve as ligands in transition-metal catalysis, particularly for cross-coupling reactions.

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